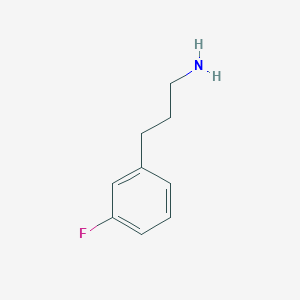

3-(3-Fluorophenyl)propan-1-amine

説明

3-(3-Fluorophenyl)propan-1-amine is a synthetic molecule of the substituted amphetamine class . Molecules in this class contain a phenethylamine core that consists of a phenyl ring, ethyl chain, a terminal amino (NH2) group and a methyl substitution at Rα .

Molecular Structure Analysis

The molecular formula of 3-(3-Fluorophenyl)propan-1-amine is C9H12FN . It has a molecular weight of 153.1967 g/mol . The InChI code is 1S/C9H12FN/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5,11H2,1H3 .Physical And Chemical Properties Analysis

At room temperature, 3-(3-Fluorophenyl)propan-1-amine is a liquid . It has a density of 1.0 g/cm3 and a boiling point of 208.2°C .科学的研究の応用

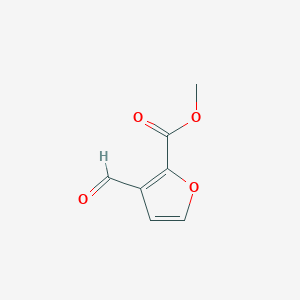

1. Synthesis of Chromans

3-(3-Fluorophenyl)propan-1-amine can be used in the synthesis of chromans. This process involves cyclising the compound either through chromium tricarbonyl complexes or by using specific rhodium(III) cations. This synthesis method is significant for creating chroman derivatives, which have various applications in pharmaceuticals and organic chemistry (Houghton, Voyle, & Price, 1980).

2. Antibacterial and Antioxidant Properties

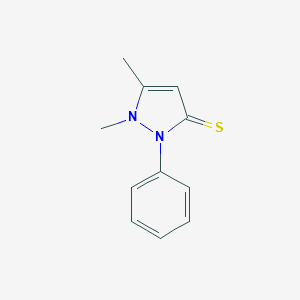

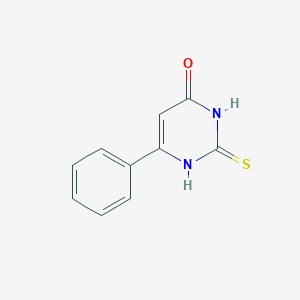

Research indicates that derivatives of 3-(3-Fluorophenyl)propan-1-amine exhibit significant antibacterial activity. Specific compounds synthesized from this amine, particularly when combined with aromatic and heterocyclic aldehydes, show potential in combating bacterial infections. However, these compounds generally do not neutralize superoxide radicals, indicating limited antioxidant properties (Арутюнян et al., 2012).

3. Carbon Steel Corrosion Inhibition

Compounds synthesized from 3-(3-Fluorophenyl)propan-1-amine, such as tertiary amines, have been studied for their ability to inhibit the corrosion of carbon steel. These amines form a protective layer on the metal surface, acting as anodic inhibitors and significantly reducing the rate of iron dissolution. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Gao, Liang, & Wang, 2007).

4. Synthesis of Chiral Amines

The compound has been used in the synthesis of chiral amines, which are critical intermediates in the production of various pharmaceuticals. This synthesis involves transamination processes and has been optimized using a design of experiments approach, demonstrating the compound's versatility in creating medically relevant substances (Corti et al., 2019).

5. Development of Fluorescent Probes

3-(3-Fluorophenyl)propan-1-amine derivatives have been explored for their potential in developing fluorescent probes. These compounds can be modified to detect specific enantiomers of amino alcohols and metal cations, showcasing their applicability in analytical chemistry and sensor technology (Shaferov et al., 2020).

6. Pharmaceutical Research

It has been used in pharmaceutical research, particularly in the development of novel medicinal compounds and studies on drug metabolism and pharmacokinetics. This highlights the compound's significance in advancing medical science and drug discovery (Grumann et al., 2019).

特性

IUPAC Name |

3-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUXAXYDDGXYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

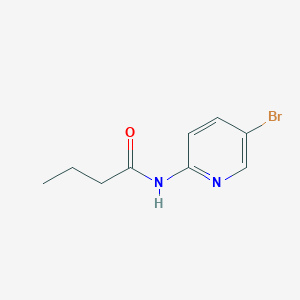

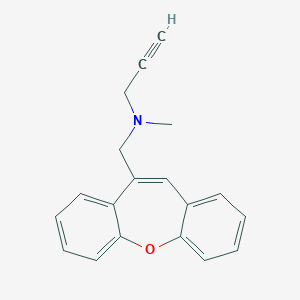

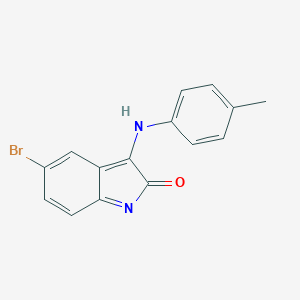

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

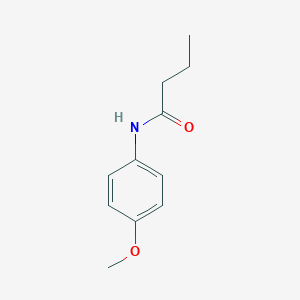

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)

![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)